molecular formula C11H17NO5 B018285 Boc-L-pyroglutamic acid methyl ester CAS No. 108963-96-8

Boc-L-pyroglutamic acid methyl ester

Cat. No.: B018285
CAS No.: 108963-96-8
M. Wt: 243.26 g/mol
InChI Key: FNTAOUUEQHKLIU-ZETCQYMHSA-N
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Description

Boc-L-pyroglutamic acid methyl ester is a derivative of pyroglutamic acid, which is a naturally occurring amino acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the Boc group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Biochemical Analysis

Biochemical Properties

Boc-L-pyroglutamic acid methyl ester is a derivative of pyroglutamic acid, which is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in this metabolic pathway

Cellular Effects

Given its biochemical properties, it may influence cell function by participating in biochemical reactions involving glutamate and the glutathione cycle

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. It is possible that it exerts its effects at the molecular level through its involvement in the glutathione cycle and its conversion to glutamate This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied. It is soluble in dichloromethane and is typically stored at 2-8°C

Metabolic Pathways

This compound is a derivative of pyroglutamic acid, which is a metabolite in the glutathione cycle This suggests that this compound may be involved in similar metabolic pathways

Comparison with Similar Compounds

Uniqueness: Boc-L-pyroglutamic acid methyl ester is unique due to its combination of the Boc protecting group and the methyl ester functional group. This dual functionality makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required .

Biological Activity

Boc-L-pyroglutamic acid methyl ester (Boc-L-Pyr-OMe) is a derivative of pyroglutamic acid, which has garnered attention in various fields, including medicinal chemistry and agriculture, due to its biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.

Boc-L-Pyr-OMe is characterized by the molecular formula C11H17NO5C_{11}H_{17}NO_5 and a molecular weight of approximately 243.26 g/mol. It appears as a white crystalline powder with a melting point ranging from 68°C to 72°C . The synthesis typically involves the esterification of L-pyroglutamic acid using methanol in the presence of thionyl chloride, followed by reaction with di-tert-butyl dicarbonate (Boc anhydride) to yield this compound .

Antibacterial and Antifungal Properties

Research has shown that this compound exhibits significant antibacterial and antifungal activities. A study evaluating various derivatives of L-pyroglutamic acid revealed that many compounds, including Boc-L-Pyr-OMe, demonstrated potent activity against phytopathogenic fungi such as Fusarium graminearum and Alternaria alternata. The bioassay results indicated that certain derivatives exhibited inhibitory effects comparable to or exceeding those of established fungicides like hymexazol and chlorothalonil .

Table 1: Inhibitory Rates of Boc-L-Pyroglutamic Acid Derivatives Against Phytopathogenic Fungi

CompoundFusarium graminearumAlternaria alternataInhibition Rate (%)
Boc-L-Pyr-OMe857882
C07l908085
C08a887582

Data derived from bioassay evaluations conducted on various derivatives at a concentration of 100 μg/ml .

The mechanism underlying the biological activity of this compound is thought to involve its structural properties that enhance membrane permeability in target organisms, leading to increased susceptibility to antifungal agents. The presence of the tert-butyloxycarbonyl (Boc) group is believed to play a crucial role in modulating the compound's interaction with biological membranes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on Boc-L-Pyroglutamic acid derivatives indicate that modifications to the core structure can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups on aromatic rings was found to enhance antibacterial properties. Conversely, modifications that introduce steric hindrance or alter electronic properties negatively impacted activity .

Table 2: Summary of Structure-Activity Relationships for L-Pyroglutamic Acid Derivatives

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased antibacterial activity
Alkane chain additionEnhanced antifungal activity
Aromatic substitutionsVariable effects depending on position

Adapted from research findings on L-pyroglutamic acid derivatives .

Case Studies

Several case studies have highlighted the application of this compound in both agricultural and pharmaceutical contexts:

  • Agricultural Application : In a study focused on plant protection, Boc-L-Pyr-OMe was tested against various fungal pathogens affecting crops. The results indicated a significant reduction in fungal growth, demonstrating its potential as a biopesticide alternative.
  • Pharmaceutical Development : Research into the synthesis of peptide-based drugs has utilized Boc-L-Pyr-OMe as an intermediate due to its favorable reactivity profile and ability to form stable peptide bonds. This application underscores its importance in drug design and synthesis.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAOUUEQHKLIU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446511
Record name Boc-L-pyroglutamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108963-96-8
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108963-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-pyroglutamic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the advantage of using the described synthetic method for Boc-L-Pyroglutamic acid methyl ester?

A1: The research highlights that using L-pyroglutamic acid as a starting material offers several advantages []. Firstly, the process involves simple reaction steps and readily available reagents, making it cost-effective. Secondly, the method boasts a high yield of this compound with high purity (reaching 99.8%), a crucial factor for its application in further synthesis. Lastly, the reaction conditions are mild, and the process is considered environmentally friendly, making it suitable for potential large-scale production.

Q2: How can this compound be used to synthesize structurally diverse proline analogues?

A2: The research demonstrates that the monoenolate of this compound can be alkylated with various benzylic halides and their homologues []. This alkylation primarily occurs at the anti-C-4 position, generating a key intermediate. Subsequent formation of an N-Boc-iminium ion and an intramolecular Friedel-Crafts reaction leads to the creation of diverse 1-azacyclodihydroindene derivatives. These derivatives are structurally similar to proline but possess unique topologies and functionalities due to the introduced aromatic ring and possibilities for further modifications. This method provides a versatile route to access a range of conformationally constrained polycyclic analogues of proline and prolinol, which are valuable tools in studying structure-activity relationships in peptides and proteins.

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